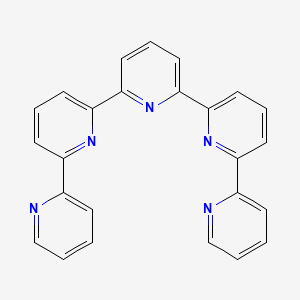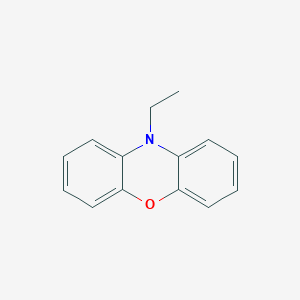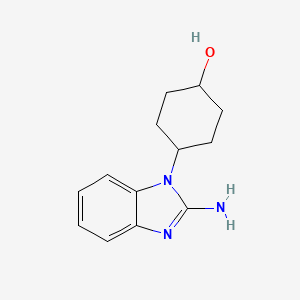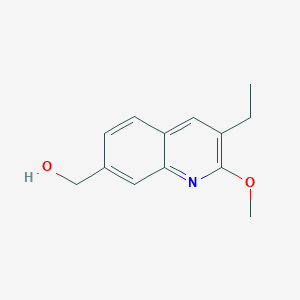
2,6-bis(6-pyridin-2-ylpyridin-2-yl)pyridine
Übersicht
Beschreibung
2,6-bis(6-pyridin-2-ylpyridin-2-yl)pyridine: is a complex organic compound that belongs to the family of polypyridyl ligands. These ligands are known for their ability to coordinate with metal ions, forming stable complexes. This compound is particularly interesting due to its unique structure, which consists of three pyridine rings connected in a linear arrangement. This structure allows it to act as a tridentate ligand, meaning it can bind to a metal ion at three different points, providing a high degree of stability to the resulting complex.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-bis(6-pyridin-2-ylpyridin-2-yl)pyridine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst . Another method is the Stille coupling, which uses a stannane instead of a boronic acid . Both methods require careful control of reaction conditions, including temperature, solvent, and the presence of a base to neutralize the acid byproducts.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale coupling reactions using automated reactors. The choice of method depends on factors such as cost, availability of starting materials, and the desired purity of the final product. Industrial processes often optimize reaction conditions to maximize yield and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-bis(6-pyridin-2-ylpyridin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine rings into piperidine rings, although this is less common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives, depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism by which 2,6-bis(6-pyridin-2-ylpyridin-2-yl)pyridine exerts its effects is primarily through its ability to coordinate with metal ions. The tridentate nature of the ligand allows it to form highly stable complexes with a variety of metal ions. These complexes can then participate in various chemical reactions, depending on the nature of the metal ion and the other ligands present .
Molecular Targets and Pathways:
Metal Ions: The primary targets are metal ions, such as iron, copper, and platinum.
Vergleich Mit ähnlichen Verbindungen
- 2,6-bis(imidazo[1,2-a]pyridin-2-yl)pyridine
- 2,6-bis(benzimidazol-2-yl)pyridine
- 2,6-bis(pyrrol-2-yl)pyridine
Comparison:
- Structure: While all these compounds share a similar core structure of a central pyridine ring with substituents at the 2 and 6 positions, the nature of the substituents varies. This variation can significantly affect the compound’s properties and reactivity.
- Reactivity: The presence of different substituents can influence the compound’s ability to participate in various chemical reactions. For example, the imidazo and benzimidazol derivatives may have different electronic properties compared to the pyridinyl derivative .
- Applications: Each compound has unique applications based on its structure and reactivity. For instance, the benzimidazol derivative may be more suitable for certain types of coordination chemistry, while the pyrrol derivative may have unique photophysical properties .
Eigenschaften
IUPAC Name |
2,6-bis(6-pyridin-2-ylpyridin-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N5/c1-3-16-26-18(8-1)20-10-5-12-22(28-20)24-14-7-15-25(30-24)23-13-6-11-21(29-23)19-9-2-4-17-27-19/h1-17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRRJABPIRDMDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC=C2)C3=NC(=CC=C3)C4=CC=CC(=N4)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50503293 | |
| Record name | 1~2~,2~2~:2~6~,3~2~:3~6~,4~2~:4~6~,5~2~-Quinquepyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50503293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107751-67-7 | |
| Record name | 1~2~,2~2~:2~6~,3~2~:3~6~,4~2~:4~6~,5~2~-Quinquepyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50503293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3',5'-O-[1,1,3,3-Tetrakis(1-methylethyl)-1,3-disiloxanediyl]-Thymidine](/img/structure/B3394239.png)




![2'-Chloro-6'-methyl-[1,1'-biphenyl]-4-amine](/img/structure/B3394272.png)

![10-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bh)-one](/img/structure/B3394287.png)
![10-Methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline](/img/structure/B3394295.png)
